molecular formula C15H12O3 B1683885 Idronoxil CAS No. 81267-65-4

Idronoxil

Katalognummer B1683885
CAS-Nummer: 81267-65-4
Molekulargewicht: 240.25 g/mol
InChI-Schlüssel: ZZUBHVMHNVYXRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Idronoxil is a substance that is being studied in the treatment of cancer . It belongs to the family of drugs called signal transduction inhibitors . It is a synthetic flavonoid derivative .


Molecular Structure Analysis

Idronoxil has a molecular formula of C15H12O3 . Its average weight is 240.254 and its monoisotopic weight is 240.07864425 .


Chemical Reactions Analysis

Idronoxil activates the mitochondrial caspase system, inhibits X-linked inhibitor of apoptosis (XIAP), and disrupts FLICE inhibitory protein (FLIP) expression, resulting in tumor cell apoptosis . This agent also inhibits DNA topoisomerase II by stabilizing the cleavable complex, thereby preventing DNA replication and resulting in tumor cell death .

Wissenschaftliche Forschungsanwendungen

Anticancer Agent: Activity and Mechanisms

Idronoxil, an isoflavone, has been extensively studied for its potential in cancer therapy. It regulates multiple signal transduction pathways, leading to biological effects like cell cycle arrest, apoptosis, immune system stimulation, and angiogenesis inhibition. These multifaceted actions suggest idronoxil could synergize with various cancer therapies. Despite its potential, clinical development was hindered by low bioavailability in humans, but new strategies are being explored to overcome this issue (Porter et al., 2020).

Combination Therapy in Cancer

Idronoxil's efficacy has been tested in combination with other cancer treatments. For instance, a study explored NOX66, containing idronoxil, as a monotherapy and in combination with carboplatin in patients with refractory solid tumors. The study found NOX66 to be well-tolerated, justifying further research into its clinical application (Kiknavelidze et al., 2021).

Radiosensitizing Properties

Idronoxil's radiosensitizing properties were examined in a trial combining it with 177Lutetium prostate specific membrane antigen (PSMA) in men with metastatic castration-resistant prostate cancer. The combination showed safety and feasibility, indicating the potential of idronoxil in enhancing anticancer effects of radiotherapy (Crumbaker et al., 2020).

Enhancing Immune Response in Nasopharyngeal Carcinoma

A study demonstrated that idronoxil, combined with cisplatin, can rescue the refractory immune response in nasopharyngeal carcinoma. It sensitizes cancer cells to chemotherapy and promotes T cell proliferation and cytotoxicity, highlighting its role in immunomodulatory responses (Kam et al., 2020).

Zukünftige Richtungen

Strategies to overcome the issue of low bioavailability of Idronoxil are currently being explored . There is potential for Idronoxil to synergize with, or complement, a wide range of cancer therapies . A phase I/II trial of NOX66 (a formulation of Idronoxil) in combination with nivolumab in patients with advanced cancer has shown promising results .

Eigenschaften

IUPAC Name

3-(4-hydroxyphenyl)-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUBHVMHNVYXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231029
Record name Idronoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Results from one study (PMID: 17904534) indicate that plasma membrane electron transport (PMET) may be a primary target for phenoxodiol in tumour cells and in activated T cells.
Record name Idronoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Idronoxil

CAS RN

81267-65-4
Record name Phenoxodiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81267-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idronoxil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081267654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idronoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Idronoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOXODIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDRONOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/995FT1W541
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

As shown in Scheme 2, 7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran (compound 1) was reacted with n-Bu4NI/BCl3 and BCl3 to give haginin E (compound 2a) at a yield of 79% and 7-hydroxy-3-(4-methoxyphenyl)-2H-1-benzopyran (4′-O-methyl haginin E, compound 2b) at a yield of 81%, respectively. Treatment of compound 1 with Pd(OH)2/C (Pearlman's reagent) and cyclohexene in refluxing ethanol promoted O-debenzylation and reduction of the chromene ring in one step, giving 7-hydroxy-3-(4-methoxyphenyl)-1-benzopyran (compound 3a) at a yield of 94%. Compound 3a was subsequently demethylated by use of n-Bu4NI/BCl3 to give equol (compound 3b) at a yield of 95%.
Name
7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-Bu4NI BCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idronoxil
Reactant of Route 2
Idronoxil
Reactant of Route 3
Idronoxil
Reactant of Route 4
Idronoxil
Reactant of Route 5
Idronoxil
Reactant of Route 6
Idronoxil

Citations

For This Compound
136
Citations
K Porter, WD Fairlie, O Laczka… - Current cancer drug …, 2020 - ingentaconnect.com
… These multifaceted actions suggest that idronoxil has the … Whilst clinically tested in the past, idronoxil’s journey was … targets of idronoxil and the mechanisms by which idronoxil exerts its …
Number of citations: 10 www.ingentaconnect.com
DM Brown, A Heaton, AJ Husband - Drugs of the Future, 2008 - access.portico.org
… Similar results were obtained using both the idronoxil–cisplatin and idronoxil–carboplatin combinations against the platinumsusceptible A2780 cell line, only much lower concentrations …
Number of citations: 12 access.portico.org
M Crumbaker, S Pathmanandavel, AO Yam… - European urology …, 2021 - Elsevier
… Idronoxil is a synthetic flavonoid derivative of genistein that inhibits external NADH … of idronoxil were hampered by limited bioavailability. NOX66 is a suppository formulation of idronoxil, …
Number of citations: 28 www.sciencedirect.com
S Pathmanandavel, M Crumbaker… - Journal of Nuclear …, 2022 - Soc Nuclear Med
177 Lu-PSMA-617 is an effective therapy for metastatic castration-resistant prostate cancer (mCRPC). However, treatment resistance occurs frequently, and combination therapies may …
Number of citations: 23 jnm.snmjournals.org
L Emmett, S Pathmanandavel, M Crumbaker, C Rofe… - 2020 - ascopubs.org
5557 Background: There is no established standard of care post cabazitaxel in men with mCRPC. Ongoing trials in 177 LuPSMA-617 have demonstrated good efficacy and safety, but …
Number of citations: 5 ascopubs.org
NW Kam, VHF Lee, TYD Hung, MK Yim, G Tsao… - 2020 - ascopubs.org
… We aimed at delineating and defining the contribution of idronoxil (IDX) in restoring sensitivity to apoptosis and potentially modulating the immune microenvironment of NPC. Methods: …
Number of citations: 1 ascopubs.org
NW Kam, DTY Hung, MK Yim, KC Wu, XY Guan… - Authorea …, 2020 - authorea.com
Background. Nasopharyngeal carcinoma is a chemosensitive cancer characterized by prominent lymphocytic infiltration. However, recurrence remains a major challenge in treating this …
Number of citations: 2 www.authorea.com
M Crumbaker, AM Joshua, R Epstein, L Emmett - 2018 - ascopubs.org
… Idronoxil is an inhibitor of external NADH oxidase type 2, and has a variety of downstream … idronoxil as a single agent, we initiated a phase 1 clinical trial of 177 Lu-PSMA plus idronoxil. …
Number of citations: 1 ascopubs.org
I Minns, G Kelly - Annals of Oncology, 2017 - annalsofoncology.org
… a Phase 3 study of combined oral idronoxil and intravenous carboplatin in patients with late… idronoxil to bio-inactive Phase 2 metabolites. NOX66 is a suppository formulation of idronoxil …
Number of citations: 1 www.annalsofoncology.org
PL de Souza, M Messina, I Minns… - Journal of Clinical …, 2018 - noxopharm.com
… While the mode of action of idronoxil (outlined in Figure 1) … of idronoxil to enhance the effect of standard therapies. In vitro studies of Phenoxodiol (previous nomenclature for idronoxil) …
Number of citations: 3 www.noxopharm.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.